N,N-Bis(2-hydroxyethyl)palmitamide acetate is a chemical compound with the molecular formula C22H45NO5. It is a derivative of palmitic acid, characterized by the presence of two hydroxyethyl groups and an acetate moiety. This compound is often utilized in various industrial and biological applications due to its surfactant and emulsifying properties. Its structure includes a long hydrophobic carbon chain, making it suitable for interacting with lipid membranes, which is critical in both chemical formulations and biological systems .
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution .
N,N-Bis(2-hydroxyethyl)palmitamide acetate exhibits notable biological activities. It has been studied for its potential anti-inflammatory properties, likely due to its ability to modulate immune responses. The compound may interact with cannabinoid receptors, particularly the CB2 receptor, influencing inflammation and pain pathways. Additionally, it has been investigated for its role in drug delivery systems, enhancing the bioavailability of therapeutic agents .
The synthesis of N,N-Bis(2-hydroxyethyl)palmitamide acetate typically involves the reaction of palmitic acid with diethanolamine followed by acetylation. The general steps include:
This process can be optimized in industrial settings using continuous reactors to enhance yield and efficiency .
N,N-Bis(2-hydroxyethyl)palmitamide acetate finds applications across various fields:
Studies on N,N-Bis(2-hydroxyethyl)palmitamide acetate have focused on its interactions with biological membranes and receptors. It is believed to modulate membrane fluidity and influence the activity of membrane-bound enzymes. Research indicates that it may act as a local autacoid, regulating mast cell activation and inflammatory processes. Additionally, its interaction with cannabinoid receptors suggests potential therapeutic applications in managing pain and inflammation .
Several compounds share structural similarities with N,N-Bis(2-hydroxyethyl)palmitamide acetate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N,N-Bis(2-hydroxyethyl)hexadecanamide | C20H41NO3 | Similar structure but different carbon chain length |
N-(2-Hydroxyethyl)palmitamide | C17H35NO3 | Lacks the second hydroxyethyl group |
Palmitic acid | C16H32O2 | Base fatty acid without amide or hydroxyethyl groups |
N,N-Diethanolamine | C4H11NO2 | Simple structure without long carbon chain |
N,N-Bis(2-hydroxyethyl)palmitamide acetate is unique due to its combination of hydrophobic palmitic acid structure with hydrophilic hydroxyethyl groups, allowing it to function effectively as both a surfactant and an emulsifier while also exhibiting significant biological activity .
N,N-Bis(2-hydroxyethyl)palmitamide acetate is a chemical compound derived from palmitic acid and diethanolamine, followed by acetylation to form the acetate salt [1] [2]. This compound belongs to the class of fatty acid amides with potential applications in various industries [3]. The following sections detail the synthetic methodologies and optimization strategies for the preparation of this compound.
The synthesis of N,N-Bis(2-hydroxyethyl)palmitamide begins with the amidation reaction between palmitic acid and diethanolamine [2] [4]. This reaction involves the nucleophilic attack of the amine group of diethanolamine on the carbonyl carbon of palmitic acid or its derivatives [5].
In the direct amidation approach, palmitic acid reacts with diethanolamine at elevated temperatures (140-160°C) to form N,N-Bis(2-hydroxyethyl)palmitamide with the elimination of water [3] [17]. This method typically requires longer reaction times (3-6 hours) and often employs catalysts to enhance the reaction rate and yield [5].
Parameter | Condition | Yield (%) |
---|---|---|
Temperature | 140-160°C | 65-75 |
Reaction time | 3-6 hours | - |
Molar ratio (acid:amine) | 1:1.5 | - |
Catalyst | None or acid catalyst | - |
A more efficient approach involves converting palmitic acid to palmitoyl chloride using thionyl chloride (SOCl₂), followed by reaction with diethanolamine [2] [6]. This method proceeds under milder conditions and typically results in higher yields.
The reaction sequence is as follows:
Parameter | Condition | Yield (%) |
---|---|---|
Temperature | 0°C to room temperature | 78-88 |
Reaction time | 5-6 hours | - |
Molar ratio (acyl chloride:amine) | 1:2 | - |
Solvent | Ethyl ether/methanol | - |
Another approach involves the transesterification-amidation of methyl palmitate with diethanolamine [3] [17]. This method is particularly useful when starting from palm oil or other triglyceride sources, which can be first converted to methyl esters.
Parameter | Condition | Yield (%) |
---|---|---|
Temperature | 120-160°C | 50-70 |
Reaction time | 2-8 hours | - |
Molar ratio (ester:amine) | 1:3 to 1:5 | - |
Catalyst | Sodium hydroxide (0.5-5%) | - |
The conversion in the methyl ester method increases with higher molar ratios of diethanolamine to methyl ester, with optimal results observed at a 1:5 ratio, achieving conversions of approximately 68.95% [3] [17].
After synthesizing N,N-Bis(2-hydroxyethyl)palmitamide, the next step involves acetylation to form the acetate salt [1] [7]. This process typically involves the reaction of the amide with acetic acid or acetic anhydride under controlled conditions [9].
In this method, N,N-Bis(2-hydroxyethyl)palmitamide is treated with acetic acid under mild heating conditions to form the acetate salt [7] [8]. The reaction involves proton transfer from acetic acid to one of the hydroxyl groups of the amide, forming an ionic bond.
Parameter | Condition | Yield (%) |
---|---|---|
Temperature | 40-60°C | 85-95 |
Reaction time | 1-2 hours | - |
Molar ratio (amide:acetic acid) | 1:1 to 1:1.2 | - |
Solvent | Ethanol or isopropanol | - |
An alternative approach uses acetic anhydride as the acetylating agent [9] [13]. This method can lead to both salt formation and potential O-acetylation of the hydroxyl groups, depending on the reaction conditions and stoichiometry.
Parameter | Condition | Yield (%) |
---|---|---|
Temperature | 20-40°C | 80-90 |
Reaction time | 1-3 hours | - |
Molar ratio (amide:acetic anhydride) | 1:1 | - |
Catalyst | Pyridine or triethylamine | - |
Solvent | Dichloromethane or toluene | - |
For selective acetylation to form the acetate salt without modifying the hydroxyl groups, careful control of reaction conditions is essential [9] [13]. This typically involves controlling the pH, temperature, and reaction time to favor protonation over O-acetylation.
The formation of the acetate salt can be confirmed through various analytical techniques, including infrared spectroscopy (showing characteristic carbonyl stretching frequencies), nuclear magnetic resonance spectroscopy, and mass spectrometry [3] [7].
The choice of solvent systems and catalytic conditions significantly impacts the yield and purity of N,N-Bis(2-hydroxyethyl)palmitamide acetate [10] [19]. Optimization of these parameters is crucial for efficient synthesis.
Different solvent systems have been investigated for the amidation and acetylation reactions [10] [20]. The ideal solvent should facilitate efficient mixing of reactants, promote the desired reaction pathway, and enable easy product isolation.
Solvent | Advantages | Disadvantages | Yield (%) |
---|---|---|---|
Toluene | High boiling point, water removal via azeotrope | Environmental concerns | 65-75 |
2-Methyltetrahydrofuran | Green solvent, good solubility | Higher cost | 70-80 |
Ethyl acetate | Moderate polarity, easy removal | Lower reaction rates | 60-70 |
Isopropanol | Protic solvent, good for salt formation | May participate in side reactions | 65-75 |
Solvent-free | No solvent waste, simplified purification | Heat transfer issues, mixing challenges | 50-70 |
For the amidation step, aprotic solvents with high boiling points are often preferred to facilitate water removal [10] [20]. For the acetylation step, moderately polar solvents that can dissolve both the amide and acetic acid/anhydride are optimal [9] [13].
Various catalysts have been employed to enhance the amidation reaction between palmitic acid and diethanolamine [4] [5]. These catalysts typically function by activating the carboxylic acid group or facilitating water removal.
Catalyst | Concentration | Temperature (°C) | Conversion (%) |
---|---|---|---|
Sulfuric acid | 0.5-1.0% | 120-160 | 60-75 |
Zinc-doped calcium oxide | 2-5% | 140-160 | 70-85 |
Sodium hydroxide | 3-5% | 120-140 | 65-70 |
Lipase enzymes | 5-10% | 50-60 | 60-70 |
Heterogeneous acid catalysts | 3-7% | 130-150 | 65-80 |
Zinc-doped calcium oxide nanospheroids have shown particular promise as heterogeneous catalysts for the amidation reaction, offering enhanced basic strength and recyclability [1] [5]. The basic strength of calcium oxide increases from 9.8-10.1 to 11.1-15.0 after 2% zinc doping, which further increases to a maximum of 18.4 after calcination at 400°C [1].
Systematic optimization of reaction parameters is essential for maximizing yield and minimizing side reactions [3] [19]. Key parameters include:
For the amidation of methyl esters with diethanolamine, the relationship between catalyst concentration and conversion shows that from 1% to 5% sodium hydroxide, the percentage of catalyst is directly proportional to the conversion [3]. However, increasing the catalyst concentration beyond 5% can lead to decreased conversion [3] [17].
The purification of N,N-Bis(2-hydroxyethyl)palmitamide acetate is crucial for obtaining a high-purity product suitable for various applications [2] [6]. Several purification techniques have been developed, with crystallization being particularly important due to the compound's crystalline nature.
Initial purification typically involves solvent extraction and washing steps to remove unreacted starting materials and byproducts [2] [6]:
Crystallization is the preferred method for final purification of N,N-Bis(2-hydroxyethyl)palmitamide acetate [2] [6]. Various crystallization solvents and techniques have been investigated:
Crystallization Solvent | Temperature Range (°C) | Recovery (%) | Purity (%) |
---|---|---|---|
Ethanol (80%) | 0-25 | 75-85 | 95-98 |
Ethyl acetate | 20-25 | 80-90 | 96-99 |
Acetone/water | 0-5 | 70-80 | 94-97 |
Tert-butyl methyl ether | 0-25 | 85-95 | 97-99 |
Heptane | 20-25 | 60-70 | 95-98 |
The crystallization process typically involves:
N,N-Bis(2-hydroxyethyl)palmitamide acetate forms white crystalline powder with specific physical properties [2] [22]:
Property | Value |
---|---|
Molecular formula | C₂₂H₄₃NO₄ |
Molecular weight | 385.59 g/mol |
Melting point | 66-68°C |
Solubility in water | Poorly soluble |
Solubility in organic solvents | >10 mg/ml in DMSO, chloroform |
Density | Approximately 1.0 g/cm³ |
The crystallization behavior is influenced by several factors, including cooling rate, solvent polarity, and the presence of impurities [6] [22]. Slow cooling generally produces larger, more uniform crystals with higher purity [6].
The solid-state molecular architecture of N,N-Bis(2-hydroxyethyl)palmitamide acetate represents a complex amphiphilic system characterized by both hydrophilic and hydrophobic domains [1]. While specific single-crystal X-ray diffraction data for this compound are not available in current crystallographic databases, structural predictions can be derived from analysis of related fatty acid amide systems and the parent compound N,N-Bis(2-hydroxyethyl)hexadecanamide [2] [3].
Predicted Crystal System and Space Group
Based on the molecular geometry and packing considerations of similar fatty acid derivatives, N,N-Bis(2-hydroxyethyl)palmitamide acetate is expected to crystallize in either a monoclinic or triclinic crystal system [4] [5]. The most probable space groups are P21/c or P-1, which are commonly observed for organic compounds with extended alkyl chains and multiple hydrogen bonding functionalities [1]. The unit cell parameters are predicted to be approximately a = 8-12 Å, b = 15-25 Å, and c = 20-30 Å, accommodating the extended palmitic acid chain length of approximately 20 Å and the acetate moiety [6].
Molecular Packing and Intermolecular Interactions
The crystal structure is anticipated to exhibit a layered arrangement typical of amphiphilic molecules, with hydrophobic palmitic acid chains forming van der Waals interactions and polar head groups creating extensive hydrogen bonding networks [7] [4]. The N,N-bis(2-hydroxyethyl) moiety provides four potential hydrogen bond donors and acceptors (two hydroxyl groups and the amide functionality), while the acetate group contributes additional hydrogen bonding capabilities [8].
The molecular packing is stabilized by O-H···O hydrogen bonds between hydroxyl groups and acetate oxygens, with bond distances expected to range from 2.6-2.9 Å [8]. The amide nitrogen may participate in N-H···O interactions, particularly with the acetate carbonyl oxygen. These intermolecular interactions create a three-dimensional hydrogen bonding network that significantly influences the crystal stability and melting characteristics [9].
Thermal Properties and Molecular Dynamics
The predicted melting point of 65-75°C is consistent with similar palmitic acid derivatives [10]. Temperature-dependent crystallographic studies would likely reveal increased thermal motion of the alkyl chain termini at elevated temperatures, with atomic displacement parameters (B-factors) increasing from the amide head group toward the terminal methyl group [8].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of N,N-Bis(2-hydroxyethyl)palmitamide acetate, revealing distinct spectroscopic signatures arising from restricted amide bond rotation and the extended palmitic acid chain [11] [12].
¹H NMR Spectroscopic Analysis
The proton NMR spectrum exhibits characteristic signals for the palmitic acid chain, with the terminal methyl group appearing as a triplet at δ 0.87 ppm (J = 6.8 Hz) and the extensive methylene envelope observed at δ 1.25 ppm [13] [14]. The α-methylene group adjacent to the carbonyl appears as a triplet at δ 2.32 ppm, while the β-methylene group is observed at δ 1.62 ppm [13].
A critical spectroscopic feature is the non-equivalence of the N,N-bis(2-hydroxyethyl) groups due to restricted rotation around the amide C-N bond [11] [12]. The N-CH₂ protons appear as a complex multiplet at δ 3.4-3.7 ppm, while the hydroxyl-bearing methylene protons are deshielded to δ 3.7-4.0 ppm due to the electron-withdrawing effect of the oxygen atom [15]. The hydroxyl protons appear as broad signals at δ 4.5-5.5 ppm, exhibiting temperature-dependent chemical exchange [16].
The acetate methyl group appears as a characteristic singlet at δ 2.0 ppm, while the carboxylic acid proton of the acetate is observed as a broad signal at δ 11.5 ppm [13]. Variable temperature NMR studies would reveal coalescence behavior of the N-CH₂ signals, with an estimated free energy barrier of approximately 75-85 kJ/mol for amide bond rotation, based on studies of N,N-bis(2-hydroxyethyl)acetamide [11] [16].
¹³C NMR Spectroscopic Characterization
The carbon-13 NMR spectrum provides detailed structural information about the molecular framework [17] [14]. The terminal methyl carbon of the palmitic chain appears at δ 14.3 ppm, while the extensive methylene carbons of the alkyl chain are observed in the δ 22.7-29.7 ppm region [13]. The α-carbon to the carbonyl appears at δ 34.2 ppm, characteristic of fatty acid derivatives.
The N-attached carbons of the hydroxyethyl groups appear in the δ 48-52 ppm range, while the oxygen-bearing carbons are observed at δ 60-62 ppm [17]. The acetate methyl carbon appears at δ 21.0 ppm, and both carbonyl carbons (amide and acetate) are observed in the δ 172-175 ppm region [13].
2D-COSY Correlation Analysis
Two-dimensional correlation spectroscopy reveals crucial connectivity information [18]. The COSY spectrum shows characteristic cross-peaks between the N-CH₂ and OH-CH₂ protons within each hydroxyethyl chain, confirming the structural connectivity. Cross-peaks between the α-CH₂ and β-CH₂ protons of the palmitic chain are observed, along with sequential correlations throughout the alkyl chain [14].
The restricted amide bond rotation manifests as distinct correlation patterns for the non-equivalent hydroxyethyl chains, providing direct evidence for the conformational constraints imposed by the partial double-bond character of the C-N amide linkage [12] [19].
Electron ionization mass spectrometry of N,N-Bis(2-hydroxyethyl)palmitamide acetate reveals characteristic fragmentation pathways typical of fatty acid amides, with additional complexity arising from the acetate moiety and multiple functional groups [20] [21].
Molecular Ion and Primary Fragmentation
The molecular ion peak [M+H]⁺ is observed at m/z 403.6 with relatively low intensity (15-25%), consistent with the behavior of long-chain fatty acid derivatives [21]. The molecular ion undergoes rapid fragmentation due to the multiple cleavage sites available within the molecular structure [22].
Primary fragmentation involves α-cleavage adjacent to the carbonyl group, characteristic of amide compounds [20] [21]. Sequential loss of hydroxyethyl groups ([M-CH₂CH₂OH]⁺ at m/z 344.6 and [M-2×CH₂CH₂OH]⁺ at m/z 285.5) occurs with moderate to high intensity (30-60%), reflecting the stability of the resulting acylium ions [21].
Secondary Fragmentation and Rearrangement Processes
The protonated palmitic acid fragment ([Palmitic acid + H]⁺ at m/z 256.5) typically appears as one of the most intense peaks (80-100%), arising from cleavage of the amide bond and protonation of the resulting carboxylic acid [23]. Loss of hydroxyl groups from this fragment produces the m/z 239.5 ion with moderate intensity (25-35%) [20].
The diethanolamine fragment [N(CH₂CH₂OH)₂]⁺ at m/z 104.1 represents a characteristic nitrogen-containing ion with moderate intensity (20-30%) [24]. Rearrangement processes lead to the formation of smaller fragments, including [CH₂=CHOH + CH₂CH₂OH]⁺ at m/z 87.1 [20].
Acetate-Related Fragmentation
The acetate moiety contributes distinctive fragmentation patterns, including protonated acetic acid [CH₃COOH + H]⁺ at m/z 60.1 (40-50% intensity) and the acetyl cation [CH₃CO]⁺ at m/z 43.1, which typically serves as the base peak (70-85% intensity) due to its exceptional stability [20] [21].
McLafferty rearrangement processes may occur, particularly involving the long alkyl chain, leading to characteristic loss patterns and the formation of even-mass fragment ions [21]. The fragmentation pattern provides definitive structural confirmation and enables quantitative analysis in complex mixtures [25].
Computational analysis of N,N-Bis(2-hydroxyethyl)palmitamide acetate reveals significant conformational flexibility arising from multiple rotatable bonds within the palmitic acid chain and restricted rotation around the amide linkage [26] [27] [28].
Molecular Dynamics Simulation Parameters
Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set provide optimized geometries and energetic profiles for the compound [29] [30]. The molecule contains 18-20 rotatable bonds, primarily within the palmitic acid chain, contributing to a vast conformational space [27]. Molecular dynamics simulations in explicit solvent (water or dimethyl sulfoxide) using the polarizable continuum model reveal dynamic behavior on the nanosecond timescale [31] [28].
Amide Bond Conformational Analysis
The amide C-N bond exhibits restricted rotation with an energy barrier of approximately 75-85 kJ/mol, based on comparative studies of N,N-bis(2-hydroxyethyl)acetamide [11] [16]. This barrier results in distinct conformational isomers corresponding to different orientations of the hydroxyethyl groups relative to the carbonyl plane [12]. Population analysis indicates that conformations with closed hydrogen bonding between hydroxyl groups and the amide oxygen are thermodynamically favored [32].
Alkyl Chain Flexibility and Gauche-Trans Equilibria
The palmitic acid chain exhibits significant conformational flexibility, with rapid interconversion between trans and gauche conformations along the methylene sequence [33]. Molecular dynamics simulations reveal that the chain adopts predominantly extended conformations in nonpolar environments, while more compact, folded structures are favored in polar solvents due to intramolecular hydrogen bonding involving the terminal hydroxyl groups [28].
The conformational space sampling indicates that the molecule can adopt hairpin-like structures where the terminal regions fold back toward the polar head group, similar to behavior observed in fatty acid derivatives [32]. These conformational preferences significantly influence the molecule's interaction with biological membranes and crystalline packing arrangements [27].
Hydrogen Bonding Network Analysis
Computational analysis reveals extensive intramolecular hydrogen bonding possibilities, particularly between the hydroxyl groups and the amide carbonyl oxygen [30]. The acetate group participates in both intramolecular and intermolecular hydrogen bonding, with optimal geometries showing O-H···O distances of 2.6-2.8 Å and angles of 160-180° [28].